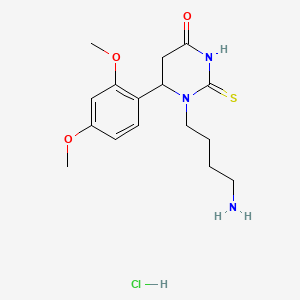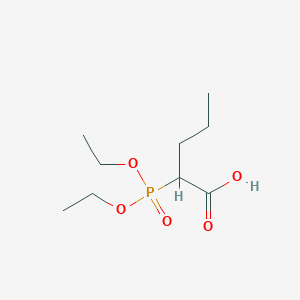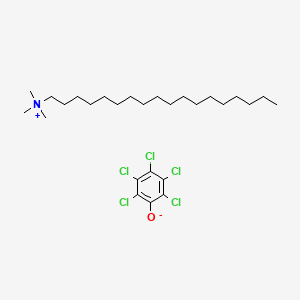
Stearyltrimethylammonium pentachlorophenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearyltrimethylammonium pentachlorophenate is a chemical compound with the molecular formula C21H46N.C6Cl5O. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a stearyltrimethylammonium cation and a pentachlorophenate anion, which contribute to its unique chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearyltrimethylammonium pentachlorophenate typically involves the reaction of stearyltrimethylammonium chloride with pentachlorophenol. The reaction is carried out in an aqueous medium, where the stearyltrimethylammonium cation interacts with the pentachlorophenate anion to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through filtration and crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Stearyltrimethylammonium pentachlorophenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the pentachlorophenate anion into less chlorinated phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various chlorinated phenols, depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tetrachlorobenzoquinone, while reduction reactions can produce tetrachlorohydroquinone .
Scientific Research Applications
Stearyltrimethylammonium pentachlorophenate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and dispersions.
Biology: The compound is utilized in biological studies to investigate its effects on cell membranes and its potential as an antimicrobial agent.
Medicine: Research has explored its potential use in drug delivery systems due to its surfactant properties.
Industry: It is employed in industrial applications such as the formulation of cleaning agents and personal care products
Mechanism of Action
The mechanism of action of stearyltrimethylammonium pentachlorophenate involves its interaction with cell membranes. The stearyltrimethylammonium cation interacts with the lipid bilayer, disrupting the membrane structure and leading to increased permeability. This disruption can result in the leakage of cellular contents and ultimately cell death. The pentachlorophenate anion may also contribute to the compound’s antimicrobial properties by interfering with cellular metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Stearyltrimethylammonium chloride: Similar in structure but lacks the pentachlorophenate anion.
Cetyltrimethylammonium bromide: Another surfactant with a similar cation but different anion.
Benzalkonium chloride: A widely used antimicrobial agent with a similar cationic structure.
Uniqueness
Stearyltrimethylammonium pentachlorophenate is unique due to the presence of the pentachlorophenate anion, which imparts distinct chemical and biological properties. This combination of cation and anion makes it particularly effective as a surfactant and antimicrobial agent, setting it apart from other similar compounds .
Properties
CAS No. |
488-40-4 |
|---|---|
Molecular Formula |
C27H46Cl5NO |
Molecular Weight |
577.9 g/mol |
IUPAC Name |
2,3,4,5,6-pentachlorophenolate;trimethyl(octadecyl)azanium |
InChI |
InChI=1S/C21H46N.C6HCl5O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-21H2,1-4H3;12H/q+1;/p-1 |
InChI Key |
WWFIOGVBRROSQM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)
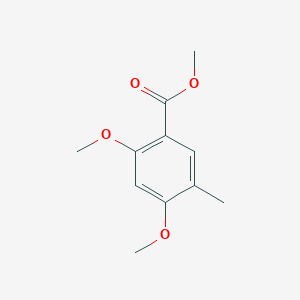
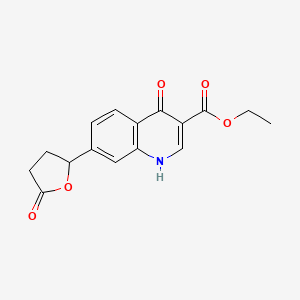
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
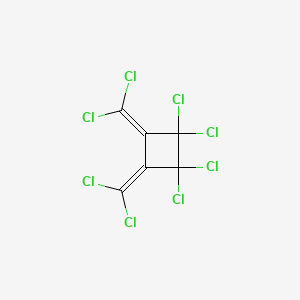
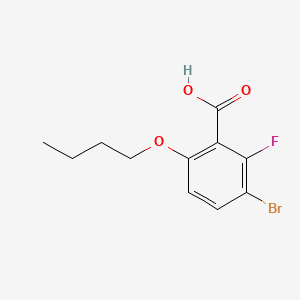
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

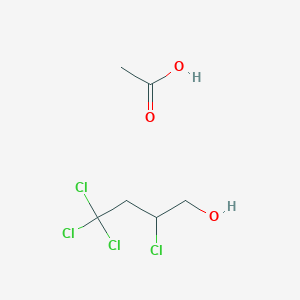
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
